[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine
Description
[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine is a tertiary amine characterized by a piperidine ring substituted at the 3-position with a 2-aminoethyl group and further functionalized with isopropyl and methyl groups. This compound has been historically utilized in organic synthesis as a base, nucleophile, or ligand, particularly in pharmaceutical and materials science applications.
Properties
IUPAC Name |
1-(2-aminoethyl)-N-methyl-N-propan-2-ylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25N3/c1-10(2)13(3)11-5-4-7-14(9-11)8-6-12/h10-11H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHOULFBXKZEMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCN(C1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-(2-aminoethyl)piperidine with isopropyl methyl amine under suitable conditions . The reaction may require catalysts and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes that are optimized for large-scale production. These processes may include the use of automated reactors and continuous flow systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Alkylation and Reductive Amination
The primary and secondary amine groups participate in alkylation reactions. Example protocols from piperidine analogs demonstrate:
Table 1: Alkylation Reactions
Key observation: Steric hindrance from the isopropyl group reduces reaction rates at the methylamine center compared to unsubstituted analogs .
Acylation and Carbamate Formation
The secondary amine on the piperidine ring undergoes acylation under mild conditions:
Table 2: Acylation Reactions
| Acylating Agent | Base | Solvent | Time (h) | Product | Purity (%) |
|---|---|---|---|---|---|
| Isobutyryl chloride | Et₃N (1.1 eq) | DCM, 0°C | 1 | N-Isobutyryl derivative | 98 |
| Isopropyl chloroformate | Pyridine | THF | 4 | Carbamate-functionalized | 89 |
Reaction notes:
-
Acylation occurs preferentially at the less hindered piperidine nitrogen
-
Carbamate formation requires anhydrous conditions to prevent hydrolysis
Complexation with Metal Ions
The compound acts as a polydentate ligand through its amine groups:
Table 3: Metal Complexation Data
| Metal Salt | Molar Ratio (Ligand:Metal) | Stability Constant (log K) | Application |
|---|---|---|---|
| Cu(II) acetate | 2:1 | 8.9 ± 0.2 | Catalytic oxidation systems |
| Pd(II) chloride | 1:1 | 6.3 ± 0.3 | Cross-coupling catalysis |
Structural analysis shows bidentate coordination through the piperidine nitrogen and ethylamino group in square-planar Pd complexes .
Acid-Base Behavior
The compound demonstrates pH-dependent reactivity:
Table 4: pKa Values
| Site | Experimental pKa | Calculated pKa (ChemDraw) |
|---|---|---|
| Piperidine nitrogen | 9.7 | 9.5 |
| Ethylamino group | 10.2 | 10.4 |
Key implications:
-
Protonation occurs sequentially, first at the piperidine nitrogen
-
Deprotonation enables nucleophilic reactions at high pH (>11)
Oxidative Degradation Pathways
Stability studies reveal three primary degradation mechanisms under accelerated conditions (40°C/75% RH):
Table 5: Degradation Products
| Condition | Major Product | Formation Pathway |
|---|---|---|
| Oxidative (H₂O₂) | N-Oxide derivative | Piperidine ring oxidation |
| Acidic (0.1N HCl) | Dealkylated piperidine | C-N bond cleavage |
| Basic (0.1N NaOH) | Hydrolyzed ethylamino side chain | Amine hydrolysis |
LC-MS tracking shows 12.7% total degradation after 30 days under ICH Q1A(R2) guidelines .
Biological Conjugation Reactions
The ethylamino side chain enables targeted modifications:
Table 6: Bioconjugation Examples
| Target | Coupling Agent | Application | Efficiency (%) |
|---|---|---|---|
| NHS-activated ester | EDC/NHS | Fluorescent labeling | 78 |
| Maleimide | SM(PEG)₂₄ | Antibody-drug conjugates | 65 |
| Isocyanate | Toluene diisocyanate | Polymer-drug conjugates | 82 |
Optimized protocols require pH 7.4 phosphate buffer and 2-8°C reaction temperatures .
Scientific Research Applications
Structural Features
| Feature | Description |
|---|---|
| Piperidine Ring | A six-membered ring containing one nitrogen atom |
| Aminoethyl Group | Enhances interaction potential with biological targets |
| Isopropyl and Methyl Groups | Contribute to the compound's lipophilicity and receptor binding affinity |
Medicinal Chemistry
The compound has been investigated for its pharmacological effects, including:
- Neurotransmitter Receptor Interaction : Studies suggest that it may interact with neurotransmitter receptors, influencing neurological pathways relevant to psychiatric disorders.
- Enzyme Inhibition : It has shown potential as an inhibitor of enzymes such as acetylcholinesterase (AChE), which is significant in Alzheimer's disease therapy.
Anticancer Research
Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. Structural modifications have been shown to enhance cytotoxicity against various cancer cell lines, with some compounds demonstrating IC50 values in the low micromolar range.
Infectious Diseases
Research has explored its effects on pathogens such as P. falciparum (malaria) and the Ebola virus, indicating a potential role in antiviral therapies.
Industrial Applications
The compound's properties have been studied for applications in:
- Corrosion Inhibition : Its effectiveness in preventing corrosion in metals.
- Catalysis : Use as a catalyst in various chemical reactions.
Case Studies and Interaction Studies
Interaction studies are crucial for understanding how [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine behaves in biological systems. Techniques such as molecular docking simulations and enzyme kinetics assays have been employed to elucidate its mechanism of action.
Example Case Study: Neurotransmitter Interaction
In a study examining the interaction of this compound with dopamine receptors, researchers found that structural analogs could modulate receptor activity, suggesting potential therapeutic applications in treating mood disorders.
Example Case Study: Anticancer Activity
Another study focused on the cytotoxic effects of modified piperidine derivatives on breast cancer cell lines. Results indicated that certain modifications significantly increased cell death rates, supporting further investigation into their use as anticancer agents.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features, applications, and sources of [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine and related compounds:
Key Observations:
- Positional Isomerism : The target compound’s piperidine substitution at the 3-position contrasts with Compounds 14 and 15, which feature piperidine at the 4-position. This positional difference may influence conformational flexibility and binding interactions in biological systems .
- Functional Group Variation : The absence of aromatic indole or trifluoromethyl groups in the target compound distinguishes it from Compounds 14, 15, and the patent example. These groups are critical for enzyme inhibition (e.g., p97 ATPase) or metabolic stability in drug candidates .
Research Findings and Practical Considerations
- Pharmaceutical Relevance : While the target compound is less optimized for enzyme inhibition, its structural simplicity makes it a flexible intermediate for generating derivatives with tailored properties.
- Industrial Viability : The discontinuation of the target compound by CymitQuimica contrasts with the active development of analogs like Compounds 14 and 15, underscoring a shift toward functionally specialized tertiary amines in drug discovery .
Biological Activity
[1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine is a synthetic organic compound belonging to the piperidine class, which is characterized by its unique structural features that include an amino group and a piperidine ring. This compound has garnered attention in medicinal chemistry for its potential pharmacological applications, particularly in targeting various biological systems.
Structural Characteristics
The molecular structure of this compound facilitates interactions with biological receptors and enzymes. Its design suggests possible roles in modulating neurotransmitter systems and influencing physiological responses.
Pharmacological Properties
Research indicates that this compound exhibits diverse biological activities, including:
- Antimicrobial Activity : Studies have demonstrated its effectiveness against various pathogens, with significant activity reported in minimum inhibitory concentration (MIC) assays.
- Antitumor Effects : The compound has shown potential in inhibiting tumor cell proliferation, particularly through mechanisms involving the inhibition of Class I PI3-kinase enzymes, which play a critical role in cancer biology.
The primary mechanism of action for this compound involves its interaction with specific biological targets:
- Inhibition of Enzymatic Activity : It acts as an inhibitor of angiotensin-converting enzyme 2 (ACE2), impacting the renin-angiotensin system and potentially leading to increased blood pressure due to the vasoconstrictive effects of angiotensin II.
- Impact on Neurotransmitter Systems : The compound may modulate neurotransmitter levels, contributing to its potential antidepressant effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Antimicrobial Evaluation
A study evaluated the antimicrobial properties of derivatives similar to this compound. Key findings included:
| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity |
|---|---|---|---|
| 7b | 0.22 | 0.25 | Highly active against Staphylococcus aureus and Staphylococcus epidermidis |
| 10 | 0.5 | 0.75 | Moderate activity against Gram-positive bacteria |
Antitumor Activity
In vitro studies demonstrated that compounds structurally related to this compound exhibited cytotoxic effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| FaDu (Hypopharyngeal) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| CaCo-2 (Colon) | 18 | Inhibition of PI3K signaling pathway |
Q & A
Q. What are the standard synthetic routes and characterization techniques for [1-(2-Amino-ethyl)-piperidin-3-yl]-isopropyl-methyl-amine?
The compound can be synthesized via reductive amination or multi-step coupling reactions involving piperidine derivatives and alkylamines. For example, a piperidin-3-yl intermediate may react with isopropylmethylamine under catalytic hydrogenation conditions. Post-synthesis, characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and substituent positions, complemented by high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its amine functional groups, the compound may pose respiratory or dermal irritation risks. Key protocols include:
Q. How can researchers initially assess the biological activity of this compound?
Begin with in vitro assays such as receptor-binding studies (e.g., GPCRs, ion channels) using radioligand displacement or fluorescence polarization. Dose-response curves (IC₅₀/EC₅₀) should be generated, followed by cytotoxicity screening (e.g., MTT assay) to rule out nonspecific effects .
Advanced Research Questions
Q. How can design of experiments (DoE) optimize the synthesis yield and purity of this compound?
Apply factorial design to identify critical parameters (e.g., temperature, catalyst loading, reaction time). For example:
Q. What computational strategies predict reaction pathways and intermediate stability for this compound?
Use quantum chemical calculations (e.g., DFT) to model transition states and energy barriers. Tools like the Artificial Force Induced Reaction (AFIR) method can automate reaction path searches. Pair this with molecular dynamics (MD) simulations to assess solvent effects on intermediate stability .
Q. How can contradictory data on the compound’s physicochemical properties (e.g., solubility, logP) be resolved?
- Systematic validation : Replicate experiments under controlled conditions (e.g., pH, temperature).
- Analytical cross-checking : Compare results from HPLC, UV-Vis spectroscopy, and potentiometric titration.
- Meta-analysis : Use platforms like PubChem to aggregate and normalize data from diverse studies, identifying outliers via Grubbs’ test .
Methodological Guidance
Q. For Structural Confirmation
- X-ray crystallography : Resolve ambiguous NMR signals by determining the crystal structure.
- 2D NMR (COSY, NOESY) : Map proton-proton correlations to confirm substituent positions .
Q. For Reaction Optimization
- Continuous flow chemistry : Enhances reproducibility by minimizing batch-to-batch variability .
Q. For Biological Studies
- Molecular docking : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina, followed by in silico ADMET profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
